3-Amino-4-(methyloctadecylamino)benzoic acid monohydrochloride
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Overview
Description
3-Amino-4-(methyloctadecylamino)benzoic acid monohydrochloride is a complex organic compound with the molecular formula C26H46N2O2.ClH. It is characterized by the presence of an amino group, a methyloctadecylamino group, and a benzoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(methyloctadecylamino)benzoic acid monohydrochloride typically involves the following steps:
Formation of the Benzoic Acid Derivative: The initial step involves the preparation of a benzoic acid derivative, such as 3-Amino-4-methylbenzoic acid.
Introduction of the Methyloctadecylamino Group: The methyloctadecylamino group is introduced through a nucleophilic substitution reaction, where the amino group on the benzoic acid derivative reacts with a methyloctadecylamine.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methyloctadecylamino)benzoic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Amino-4-(methyloctadecylamino)benzoic acid monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-(methyloctadecylamino)benzoic acid monohydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
94199-46-9 |
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Molecular Formula |
C26H47ClN2O2 |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
3-amino-4-[methyl(octadecyl)amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C26H46N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28(2)25-20-19-23(26(29)30)22-24(25)27;/h19-20,22H,3-18,21,27H2,1-2H3,(H,29,30);1H |
InChI Key |
WWRSQXQQEFOZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)N.Cl |
Origin of Product |
United States |
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